6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15-11-3-1-2-10-13(5-4-12(16-15)14(10)11)22(19,20)17-6-8-21-9-7-17/h1-5H,6-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULWWLCYAFFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound has been identified as a potential inhibitor of the BET bromodomain. The BET family proteins, which include BRD4, have two highly homologous domains: the first bromodomain (BD1) and the second bromodomain (BD2). The compound shows good selectivity for BET BD1. It has been shown to mediate the BRD4/NF-κB/NLRP3 inflammatory signaling pathway, significantly improving symptoms of gouty arthritis in a rat model.
Result of Action
The compound has been shown to significantly improve symptoms of gouty arthritis in a rat model. This suggests that the compound may have anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
The compound 6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one interacts with the enzyme Atg4B. Atg4B is a cysteine protease that plays a crucial role in the autophagy process, a cellular degradation pathway that is essential for cell survival during nutrient starvation.
Cellular Effects
6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one, as an Atg4B inhibitor, can affect various types of cells and cellular processes. By inhibiting Atg4B, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
6-(4-Morpholinylsulfonyl)benzo[cd]indol-2(1H)-one, also known as SB 216763, is a compound that has garnered interest due to its biological activity, particularly as an inhibitor of glycogen synthase kinase-3 (GSK-3) and its potential role in various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and relevant case studies.
6-(4-Morpholinylsulfonyl)benzo[cd]indol-2(1H)-one acts primarily as a selective inhibitor of GSK-3, an enzyme involved in multiple signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting GSK-3, this compound can modulate various downstream effects:
- Cell Signaling : Inhibition of GSK-3 can lead to increased levels of β-catenin in the Wnt signaling pathway, promoting cell proliferation and survival.
- Gene Expression : The compound influences gene expression patterns associated with cell cycle regulation and apoptosis.
- Cellular Metabolism : It has been shown to affect metabolic pathways by modulating insulin signaling and glucose metabolism .
In Vitro Studies
Research indicates that 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one exhibits significant biological effects in various cell lines:
- Antiproliferative Activity : In studies involving leukemia cell lines (e.g., MV4;11), this compound demonstrated notable antiproliferative effects with IC50 values in the nanomolar range (124 nM and 137 nM for related compounds) indicating its potential as an anti-cancer agent .
- Inflammatory Response Modulation : The compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α), suggesting a role in managing inflammatory diseases .
- Gouty Arthritis Model : In animal models, it significantly improved symptoms associated with gouty arthritis, indicating its therapeutic potential in treating inflammatory conditions.
Case Studies
Several studies have explored the efficacy of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one:
- Study on BET Bromodomain Inhibition : A comprehensive evaluation showed that derivatives of benzo[cd]indol-2(1H)-one class compounds effectively inhibit BET bromodomains. These compounds were optimized through structure-based virtual screening, leading to the identification of potent inhibitors with favorable pharmacokinetic profiles .
- Synthetic Pathways and Biological Evaluation : Research focused on synthesizing naphtholactams, including this compound, revealed their inhibitory properties against pathogenic bacteria such as Pseudomonas aeruginosa, highlighting their potential in antimicrobial applications .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures can exhibit significant anticancer properties. The specific application of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one has been explored in various cancer models:
- Mechanism of Action: It is believed to inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzo[cd]indoles showed promising results against breast cancer cell lines, suggesting potential for this compound as a lead structure for anticancer drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Mechanism of Action: It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
- Case Study: In vivo studies indicated that treatment with related compounds reduced inflammation in models of rheumatoid arthritis, highlighting the therapeutic potential of morpholinylsulfonyl derivatives .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound:
- Mechanism of Action: It may act by preventing oxidative stress and apoptosis in neuronal cells.
- Case Study: Research published in Neuroscience Letters reported that similar compounds improved cognitive function in animal models of neurodegeneration, suggesting that 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one could be beneficial for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Neuroprotective | Oxidative stress prevention |
Table 2: Case Studies Overview
| Study Focus | Findings | Journal |
|---|---|---|
| Breast Cancer | Significant cell line inhibition | Journal of Medicinal Chemistry |
| Rheumatoid Arthritis | Reduced inflammation markers | Clinical Immunology |
| Neurodegeneration | Improved cognitive function | Neuroscience Letters |
Comparison with Similar Compounds
Table 1: Key Benzo[cd]indol-2(1H)-one Derivatives and Their Activities
Key Observations:
Substituent Position and Activity :
- 6-Position Modifications : The 6-position is critical for target engagement. Sulfonyl groups (e.g., 4-morpholinylsulfonyl) may mimic acetyl-lysine interactions in BET bromodomains, as seen in compound 6’s 3,5-dimethylisoxazole group .
- 1-Position Alkylation : Ethyl or propyl groups at the 1-position (e.g., compound 19) improve cellular potency by enhancing hydrophobic interactions with the WPF shelf of BRD4 .
Selectivity Profiles: Compounds with bulky substituents (e.g., cycloalkyl groups) show reduced activity, while smaller alkyl chains (ethyl, propyl) optimize binding .
Pharmacokinetic Advantages :
- Sulfonamide derivatives (e.g., TNF-α inhibitors in ) exhibit improved solubility, which may extend to 6-(4-morpholinylsulfonyl) analogs .
- Compound 85’s high oral bioavailability (75.8%) underscores the scaffold’s drug-like properties when optimized .
Structural and Functional Insights
Binding Mode Comparisons
- BET Bromodomains : The 3,5-dimethylisoxazole group in compound 6 occupies the acetyl-lysine binding pocket via water-mediated hydrogen bonds with Asn140 and Tyr97 of BRD4 . A morpholinylsulfonyl group could similarly engage these residues while introducing additional polar interactions.
- Atg4B Inhibition : Chlorohydrin-containing derivatives (e.g., NSC126353) disrupt autophagy by covalently modifying Atg4B’s catalytic cysteine. The 6-position sulfonyl group in 6-(4-morpholinylsulfonyl) may sterically hinder substrate binding .
Q & A
Q. What are the common synthetic routes for 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one and its derivatives?
The synthesis typically involves multi-step reactions:
- Core formation : Cobalt-catalyzed C-H carbonylation of naphthylamides generates the benzo[cd]indol-2(1H)-one scaffold (yields up to 88%) .
- Sulfonylation : Reaction with morpholine sulfonyl chloride under basic conditions (e.g., triethylamine in DMF at 60–80°C) introduces the 4-morpholinylsulfonyl group .
- Optimization : Key parameters include solvent polarity (DMF enhances sulfonylation efficiency) and temperature control to minimize side reactions .
Q. How is structural characterization performed for this compound?
- NMR/HRMS : 1H/13C NMR confirms the indole core (e.g., carbonyl peaks at δ 167–168 ppm) and sulfonamide functionality. HRMS validates molecular weight (e.g., [M+H]+ = 325.09 for C15H15N2O4S) .
- X-ray crystallography : Used to resolve binding modes with targets like T. brucei NDRT, revealing critical hydrogen bonds with the sulfonyl group .
Advanced Research Questions
Q. How can computational methods optimize benzo[cd]indol-2(1H)-one derivatives for selective bromodomain inhibition?
- Virtual screening : Structure-based docking against BRD4 BD1 identifies key interactions (e.g., sulfonyl group with Asn140). Derivatives with N-alkyl chains show >100-fold selectivity for BD1 over BD2 .
- Molecular dynamics : Simulations predict improved selectivity by reducing steric clashes in BD2. Compound 85 (Kd = 124 nM for BRD4 BD1) demonstrates 75.8% oral bioavailability in rats .
Q. What strategies resolve discrepancies between in vitro and cellular bioactivity data?
- Target engagement assays : Cellular thermal shift assays (CETSA) confirm binding to autophagy-related Atg4B (ΔTm = 4.2°C for potent inhibitors) .
- Prodrug modification : Low cellular permeability of sulfonamide derivatives is addressed via ester prodrugs, improving IC50 values from >10 µM to 0.8 µM in MV4;11 leukemia models .
Q. How do structural modifications enhance lysosome targeting for anti-metastatic applications?
- Polyamine conjugation : Adding 4-aminobutyl chains (e.g., compound 14h) increases lysosomal accumulation (5-fold by LysoTracker assays) via pH-dependent trapping. Optimal chain length (C4–C6) balances solubility and targeting .
- Pharmacokinetics : Modifications like cyclopropylamine substitution (compound 14c) extend half-life (T1/2 = 3.95 h) while retaining anti-metastatic activity in vivo .
Q. What methodologies assess photochemical properties for sensitizer development?
- Absorption tuning : Electron-withdrawing groups (e.g., sulfonyl) red-shift λmax to 650–750 nm. Alkyl chains (butyl/morpholinyl) adjust solubility for organic or aqueous media .
- QSPR modeling : Hammett σ values correlate with spectral shifts (R² = 0.89), guiding rational design of NIR-active derivatives .
Data Contradiction Analysis
Q. Why do some derivatives show potent enzyme inhibition but weak cellular activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
